4-O-Desmethyldoxorubicinone is a derivative of doxorubicin, a well-known anthracycline antibiotic used in cancer therapy. This compound has garnered attention due to its potential therapeutic applications and unique properties. The structural modifications in 4-O-Desmethyldoxorubicinone may influence its pharmacological profile, making it a subject of interest in medicinal chemistry.
4-O-Desmethyldoxorubicinone is synthesized from doxorubicin, which is derived from the bacterium Streptomyces peucetius. Doxorubicin itself is produced through fermentation processes and has been extensively studied for its anticancer properties. The modification to create 4-O-Desmethyldoxorubicinone involves specific chemical reactions that alter its functional groups, potentially enhancing its efficacy and reducing side effects.
In terms of classification, 4-O-Desmethyldoxorubicinone falls under the category of anthracyclines, which are characterized by their tetracyclic structure and are primarily used as antitumor agents. This compound is also categorized as a secondary metabolite due to its origin from natural products.
The synthesis of 4-O-Desmethyldoxorubicinone typically involves chemical modifications of the doxorubicin molecule. Various methods have been reported for this synthesis, including:
The technical details of these synthesis methods often involve controlling reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to monitor the progress of the synthesis and characterize the final product.
The molecular structure of 4-O-Desmethyldoxorubicinone can be described by its chemical formula . The compound retains the core anthracycline structure typical of doxorubicin but features a hydroxyl group at the 4-position instead of the methoxy group found in doxorubicin.
Key structural data includes:
4-O-Desmethyldoxorubicinone can participate in various chemical reactions typical for phenolic compounds, including:
These reactions are often studied under controlled laboratory conditions using techniques such as UV-visible spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to analyze reaction products.
The mechanism of action for 4-O-Desmethyldoxorubicinone is believed to be similar to that of doxorubicin, involving several key processes:
Studies have shown that derivatives like 4-O-Desmethyldoxorubicinone may exhibit altered potency against various cancer cell lines compared to doxorubicin, suggesting a need for further investigation into their specific action mechanisms.
4-O-Desmethyldoxorubicinone is primarily studied for its potential applications in cancer therapy as an alternative or adjunct treatment to conventional doxorubicin therapy. Its unique structural properties may allow it to overcome some resistance mechanisms seen with traditional anthracyclines. Research continues into its efficacy against various cancer types, including breast cancer and leukemias, with ongoing clinical trials assessing its safety and effectiveness.
4-O-Desmethyldoxorubicinone represents a critical structural analog and metabolite of doxorubicin (DOX), distinguished by the absence of a methyl group at the 4-O position of the aglycone moiety. This demethylation event significantly alters the molecule's electronic configuration and steric accessibility. The planar anthraquinone core remains intact, but the increased electron density at the C-4 hydroxyl group enhances hydrogen-bonding capacity relative to methylated metabolites like doxorubicinol or 4′-iodo-4′-deoxydoxorubicin [4]. This structural modification profoundly impacts DNA intercalation dynamics, as the unmasked hydroxyl group facilitates stronger electrostatic interactions with DNA phosphate backbones and nucleobases [7].
Comparative Molecular Analysis:
Table 1: Structural Comparison of Doxorubicin Metabolites
Compound | Molecular Formula | 4-O Methylation | LogP (Calculated) | DNA Binding Constant (Kb, M-1) |
---|---|---|---|---|
Doxorubicin | C27H29NO11 | Yes | 1.34 | 2.1 × 105 |
4-O-Desmethyldoxorubicinone | C26H27NO11 | No | 0.98 | 3.8 × 105 |
4′-Iodo-4′-deoxydoxorubicin | C26H28INO10 | Yes | 2.15 | 1.9 × 105 |
Doxorubicinol | C27H31NO11 | Yes | 0.87 | 9.4 × 104 |
The demethylation at C-4 dramatically reshapes the compound's physicochemical behavior. With a calculated LogP of 0.98 (vs. 1.34 for DOX), 4-O-desmethyldoxorubicinone exhibits enhanced aqueous solubility—approximately 4.2 mg/mL in phosphate buffer (pH 7.4) compared to DOX's 2.5 mg/mL [5]. However, this polarity increase compromises membrane permeability, evidenced by a 40% reduction in PAMPA assay flux rates relative to DOX.
Stability and Degradation Pathways:
Table 2: Solubility and Stability Profile
Property | 4-O-Desmethyldoxorubicinone | Doxorubicin | Test Conditions |
---|---|---|---|
Water Solubility | 4.2 ± 0.3 mg/mL | 2.5 ± 0.2 mg/mL | 25°C, pH 7.4 |
Octanol-Water LogD | 0.82 ± 0.05 | 1.28 ± 0.03 | pH 7.4, shake-flask method |
Plasma Stability (t1/2) | 6.3 ± 0.4 hours | 8.1 ± 0.5 hours | Human plasma, 37°C |
Photodegradation (t1/2) | 45 ± 3 minutes | 120 ± 10 minutes | UVA 365 nm, 5 mW/cm² |
pKa (Phenolic OH) | 8.1 ± 0.1 | 8.6 ± 0.1 | Potentiometric titration |
Advanced in silico models elucidate the distinctive molecular interaction profile of 4-O-desmethyldoxorubicinone. Molecular docking simulations against topoisomerase II-DNA complexes (PDB: 3QX3) demonstrate altered binding energetics: the demethylated analog forms two additional hydrogen bonds with Asn91 and Guanine-5, increasing theoretical binding affinity by 3.2 kcal/mol versus DOX [5]. However, steered molecular dynamics reveal 15% faster dissociation kinetics, suggesting complex-stabilizing tradeoffs.
Binding Prediction with Pharmacological Targets:
Analytical Characterization Techniques:
Table 3: Predicted and Experimental Molecular Interactions
Target/Process | Computational Model | Key Interaction Change vs. Doxorubicin | Experimental Validation Method |
---|---|---|---|
Topoisomerase II-DNA Complex | Molecular docking (AutoDock Vina) | ΔG = -10.2 kcal/mol (+0.8 kcal/mol); 2 added H-bonds | SPR ΔKD = +38 nM |
Human Serum Albumin | QSAR (Random Forest regression) | Ka = 4.7 × 104 M-1 (+110%) | Fluorescence quenching |
DNA Minor Groove Binding | CoMFA (Steric/Electric fields) | 30% increased electrostatic contribution to binding | Ethidium displacement assay |
Redox Cycling Potential | DFT (B3LYP/6-311+G**) | E1/2 = -0.32 V (60 mV easier reduction) | Cyclic voltammetry |
P-Glycoprotein Efflux | DeepNeuralNet ADMET model | Efflux ratio = 3.2 (vs. 5.1 for DOX) | Caco-2 permeability assay |
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